molecular formula C24H34O2S B12795446 Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide CAS No. 4192-61-4

Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide

Cat. No.: B12795446
CAS No.: 4192-61-4
M. Wt: 386.6 g/mol
InChI Key: BGWNOSDEHSHFFI-UHFFFAOYSA-N
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Description

Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide is an organic compound with the molecular formula C24H34O2S. It is known for its antioxidant properties and is used in various industrial applications. The compound consists of two 3-tert-butyl-4-hydroxy-5-methylbenzyl groups connected by a sulfide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide typically involves the reaction of 3-tert-butyl-4-hydroxy-5-methylbenzyl chloride with sodium sulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide linkage to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage.

    Industry: Employed as a stabilizer in the production of plastics and other materials to enhance their durability.

Mechanism of Action

The antioxidant properties of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound’s phenolic hydroxyl groups play a crucial role in this process. The sulfide linkage also contributes to its stability and effectiveness as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-tert-butyl-4-hydroxy-5-methylphenyl) sulfide
  • Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) ether
  • Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) disulfide

Uniqueness

Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide is unique due to its specific sulfide linkage, which imparts distinct chemical and physical properties. Compared to its ether and disulfide analogs, the sulfide linkage provides a balance between stability and reactivity, making it particularly effective as an antioxidant.

Properties

CAS No.

4192-61-4

Molecular Formula

C24H34O2S

Molecular Weight

386.6 g/mol

IUPAC Name

2-tert-butyl-4-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylsulfanylmethyl]-6-methylphenol

InChI

InChI=1S/C24H34O2S/c1-15-9-17(11-19(21(15)25)23(3,4)5)13-27-14-18-10-16(2)22(26)20(12-18)24(6,7)8/h9-12,25-26H,13-14H2,1-8H3

InChI Key

BGWNOSDEHSHFFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CSCC2=CC(=C(C(=C2)C)O)C(C)(C)C

Origin of Product

United States

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